molecular formula C18H22N2O B10757996 N-benzyl-4-[(2R)-pyrrolidin-2-ylmethoxy]aniline

N-benzyl-4-[(2R)-pyrrolidin-2-ylmethoxy]aniline

Cat. No.: B10757996
M. Wt: 282.4 g/mol
InChI Key: HITMFLNAOQIZSN-QGZVFWFLSA-N
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Description

N-benzyl-4-[(2R)-pyrrolidin-2-ylmethoxy]aniline is an organic compound belonging to the class of phenylbenzamines. It consists of a benzyl group that is N-linked to a benzamine, with a pyrrolidin-2-ylmethoxy substituent at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-[(2R)-pyrrolidin-2-ylmethoxy]aniline typically involves the reaction of N-benzyl-ortho-iodoaniline with a suitable pyrrolidine derivative under palladium-catalyzed conditions. For example, the reaction can be carried out in dimethylformamide (DMF) at 100°C using palladium(II) acetate and triphenylphosphine as catalysts, along with lithium chloride and potassium carbonate as additives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[(2R)-pyrrolidin-2-ylmethoxy]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Aniline derivatives.

    Substitution: Nitrobenzene, bromobenzene derivatives.

Scientific Research Applications

N-benzyl-4-[(2R)-pyrrolidin-2-ylmethoxy]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-4-[(2R)-pyrrolidin-2-ylmethoxy]aniline involves its interaction with specific molecular targets. One known target is leukotriene A4 hydrolase, an enzyme involved in the inflammatory response. The compound binds to the active site of the enzyme, inhibiting its activity and thereby reducing the production of pro-inflammatory leukotrienes .

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-4-methoxyaniline: Similar structure but lacks the pyrrolidine ring.

    N-benzyl-4-aminophenol: Contains a hydroxyl group instead of the pyrrolidine ring.

    N-benzyl-4-chloroaniline: Contains a chlorine atom instead of the pyrrolidine ring.

Uniqueness

N-benzyl-4-[(2R)-pyrrolidin-2-ylmethoxy]aniline is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This structural feature enhances its binding affinity to certain molecular targets, such as leukotriene A4 hydrolase, making it a valuable compound for drug development .

Properties

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

N-benzyl-4-[[(2R)-pyrrolidin-2-yl]methoxy]aniline

InChI

InChI=1S/C18H22N2O/c1-2-5-15(6-3-1)13-20-16-8-10-18(11-9-16)21-14-17-7-4-12-19-17/h1-3,5-6,8-11,17,19-20H,4,7,12-14H2/t17-/m1/s1

InChI Key

HITMFLNAOQIZSN-QGZVFWFLSA-N

Isomeric SMILES

C1C[C@@H](NC1)COC2=CC=C(C=C2)NCC3=CC=CC=C3

Canonical SMILES

C1CC(NC1)COC2=CC=C(C=C2)NCC3=CC=CC=C3

Origin of Product

United States

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